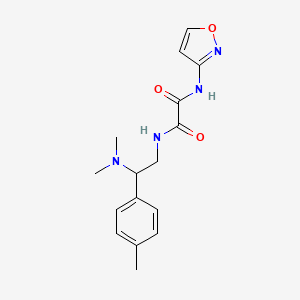![molecular formula C20H17NO3S B2886662 N-(4-acetylphenyl)-5-[(phenylthio)methyl]-2-furancarboxamide CAS No. 868154-38-5](/img/structure/B2886662.png)
N-(4-acetylphenyl)-5-[(phenylthio)methyl]-2-furancarboxamide
Vue d'ensemble
Description
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, density, and reactivity .Applications De Recherche Scientifique
DNA Binding and Antiprotozoal Activity
Enhanced DNA-Binding Affinity : 2,5-Bis(4-guanylphenyl)furan (furamidine), structurally related to N-(4-acetylphenyl)-5-[(phenylthio)methyl]-2-furancarboxamide, shows tighter binding to DNA sequences compared to the antitrypanosomal drug berenil. This is attributed to furamidine's ability to make direct hydrogen bond interactions with DNA through its amidinium groups, resulting in improved interaction energy between the ligand and DNA (Laughton et al., 1995).
Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines, including derivatives structurally similar to the query compound, demonstrate strong DNA affinities and exhibit significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).
Antimicrobial and Anticancer Applications
Antipathogenic Activity : Thiourea derivatives, including those structurally related to this compound, show significant antimicrobial activity against strains known for their ability to grow in biofilms. This highlights the potential for development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Anticancer Activity : New thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including those structurally related to the compound of interest, have been synthesized and tested for their in vitro cytotoxicity. Some of these compounds exhibit good inhibitory activity against several cancer cell lines, suggesting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).
Materials Science and Engineering
- Hyperbranched Aromatic Polyimides : Research into hyperbranched aromatic polyimides via polyamic acid methyl ester precursors, incorporating units structurally related to the query compound, demonstrates the potential of these materials in applications requiring solubility and thermal stability. This underscores the relevance of such compounds in the development of high-performance polymeric materials (Yamanaka et al., 2000).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-14(22)15-7-9-16(10-8-15)21-20(23)19-12-11-17(24-19)13-25-18-5-3-2-4-6-18/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMONIVDHRRRWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2886579.png)
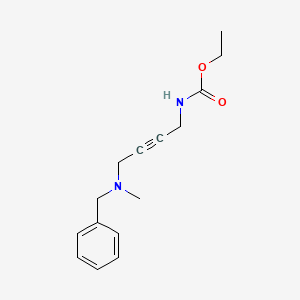

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2886584.png)
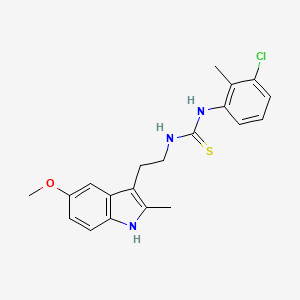

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2886588.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2886591.png)
![(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2886595.png)
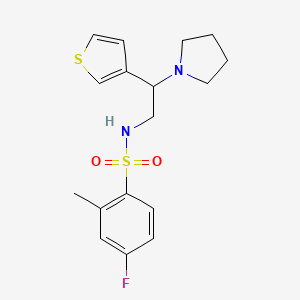
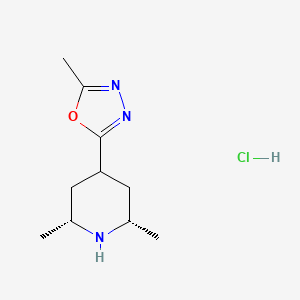
![4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2886600.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886601.png)
